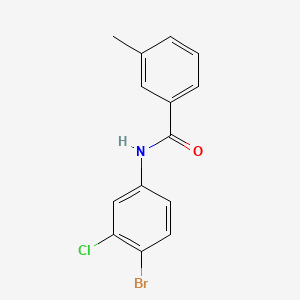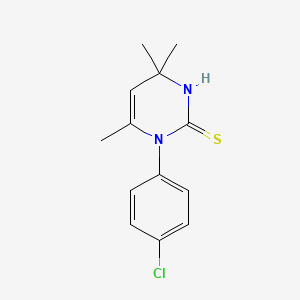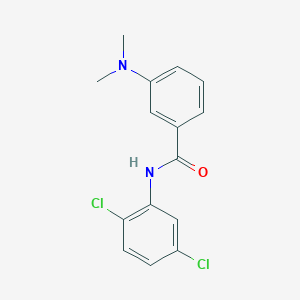
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound, in particular, is known for its unique chemical structure, which combines a butylcyclohexyl group with a chlorophenyl group through a carbamate linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-butylcyclohexyl) N-(4-chlorophenyl)carbamate typically involves the reaction of 1-butylcyclohexanol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
Step 1: Preparation of 1-butylcyclohexanol from cyclohexanol and butyl bromide using a base such as potassium carbonate.
Step 2: Reaction of 1-butylcyclohexanol with 4-chlorophenyl isocyanate in the presence of a catalyst like dibutyltin dilaurate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-butylcyclohexyl) N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation, which involves the formation of a covalent bond with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
BOC-protected amines: Compounds with a similar carbamate structure used in organic synthesis.
Uniqueness
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate is unique due to its specific combination of a butylcyclohexyl group and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbamates may not be suitable.
特性
IUPAC Name |
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-2-3-11-17(12-5-4-6-13-17)21-16(20)19-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMSSMKRYZSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCC1)OC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)
![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)
![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone](/img/structure/B5560017.png)
![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5560083.png)
